molecular formula C12H19N3O B11797729 2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol

2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B11797729
M. Wt: 221.30 g/mol
InChI Key: XFSWYBFZRLXSOF-UHFFFAOYSA-N
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Description

2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a piperazine ring attached to a pyridine ring, with an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H19N3O/c1-10-8-11(2-7-16)9-14-12(10)15-5-3-13-4-6-15/h8-9,13,16H,2-7H2,1H3

InChI Key

XFSWYBFZRLXSOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)CCO

Origin of Product

United States

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